molecular formula C10H9FN2 B2658381 8-Fluoro-1-methylisoquinolin-5-amine CAS No. 1888869-67-7

8-Fluoro-1-methylisoquinolin-5-amine

Cat. No.: B2658381
CAS No.: 1888869-67-7
M. Wt: 176.194
InChI Key: HSZRSJMSVMDMPK-UHFFFAOYSA-N
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Description

8-Fluoro-1-methylisoquinolin-5-amine is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 1st position, and an amine group at the 5th position on the isoquinoline ring. This compound has a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol .

Scientific Research Applications

8-Fluoro-1-methylisoquinolin-5-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methylisoquinolin-5-amine can be achieved through various methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically requires the use of metal catalysts or catalyst-free processes in water . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, cyclizing under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methylisoquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1-methylisoquinolin-5-amine is unique due to the combination of the fluorine atom, methyl group, and amine group on the isoquinoline ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

8-fluoro-1-methylisoquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-10-7(4-5-13-6)9(12)3-2-8(10)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZRSJMSVMDMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C(C=CC(=C12)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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